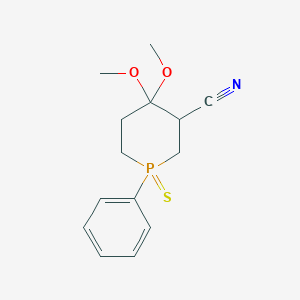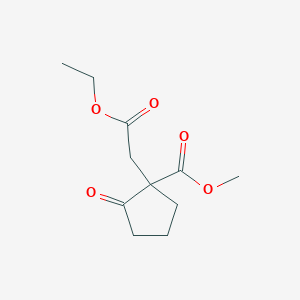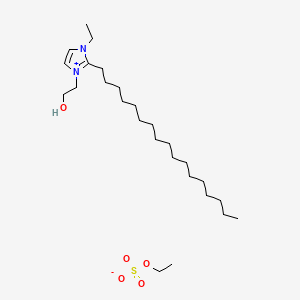
1,1'-Methylenebis(4-isocyanato-3-methylcyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane): is a chemical compound with the molecular formula C15H22N2O2 . It is a type of diisocyanate, which is commonly used in the production of polyurethanes. This compound is known for its reactivity with various nucleophiles, making it a valuable component in the chemical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the use of phosgene (COCl2) and the diamine precursor under controlled conditions to produce the diisocyanate .
Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) involves large-scale phosgenation processes. The reaction is carried out in specialized reactors designed to handle the toxic and reactive nature of phosgene. The resulting diisocyanate is then purified and stabilized for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) has several scientific research applications, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis(4-isocyanatobenzene): Another diisocyanate used in polyurethane production.
4,4’-Methylenebis(phenyl isocyanate):
Hexamethylene diisocyanate: Used in the production of flexible polyurethane foams and coatings.
Uniqueness: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its methyl-substituted cyclohexane rings provide different steric and electronic effects, influencing its reactivity and the properties of the resulting polymers .
Eigenschaften
CAS-Nummer |
48190-36-9 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-isocyanato-4-[(4-isocyanato-3-methylcyclohexyl)methyl]-2-methylcyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h12-17H,3-9H2,1-2H3 |
InChI-Schlüssel |
VLNDSAWYJSNKOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCC1N=C=O)CC2CCC(C(C2)C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


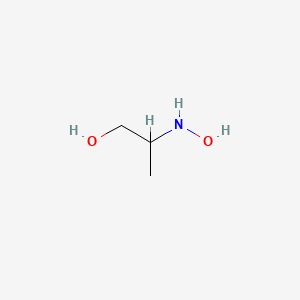
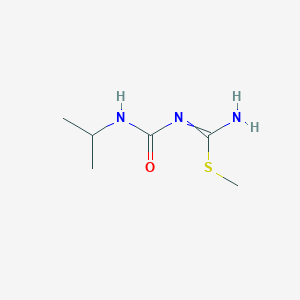

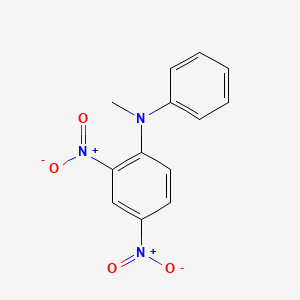

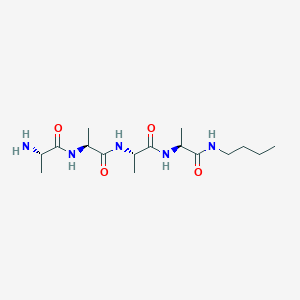

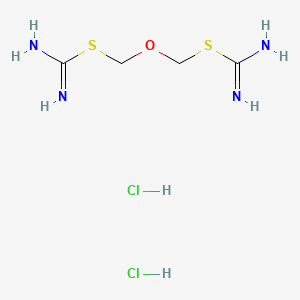
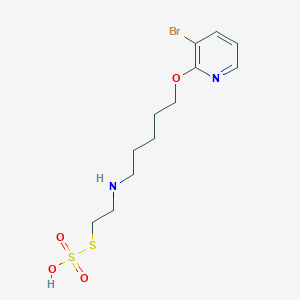
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
